2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894563-11-2
VCID: VC4285417
InChI: InChI=1S/C28H29N3O5/c1-18-6-5-7-22(12-18)30-27(32)17-31-24-15-23(34-2)10-8-19(24)13-20(28(31)33)16-29-21-9-11-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Molecular Formula: C28H29N3O5
Molecular Weight: 487.556

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide

CAS No.: 894563-11-2

Cat. No.: VC4285417

Molecular Formula: C28H29N3O5

Molecular Weight: 487.556

* For research use only. Not for human or veterinary use.

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide - 894563-11-2

Specification

CAS No. 894563-11-2
Molecular Formula C28H29N3O5
Molecular Weight 487.556
IUPAC Name 2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C28H29N3O5/c1-18-6-5-7-22(12-18)30-27(32)17-31-24-15-23(34-2)10-8-19(24)13-20(28(31)33)16-29-21-9-11-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Standard InChI Key HQRMJYLPZAZMKO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a ketone and acetamide side chain. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₈H₂₉N₃O₅
Molecular Weight487.556 g/mol
IUPAC Name2-[3-[(3,4-Dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
CAS Number894563-11-2
SMILES NotationCOC1=CC(=C(C=C1)NCC2=CC(=O)N(C3=C2C=CC(=C3)OC)CC(=O)NC4=CC=CC(=C4)C)OC

Structural Significance

  • Quinoline Core: The 2-oxoquinolin-1(2H)-yl group provides a planar aromatic system conducive to intercalation with biological targets .

  • Methoxy Substituents: Three methoxy groups at positions 3, 4, and 7 enhance solubility and electron-donating capacity, potentially improving binding affinity .

  • m-Tolylacetamide Side Chain: The meta-methylphenyl group introduces steric bulk, which may influence selectivity for cellular targets .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often leveraging the Ugi four-component reaction (U-4CR) as a key step :

  • Quinoline Formation: Cyclization of 2-aminobenzophenone derivatives with propiolic acid yields the 2-oxoquinoline scaffold .

  • Mannich Reaction: Introduction of the (3,4-dimethoxyphenyl)aminomethyl group via amine-aldehyde condensation .

  • Acetamide Coupling: Attachment of N-(m-tolyl)acetamide using carbodiimide-mediated amidation .

Reaction Conditions

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DCE) are used for cyclization, while protic solvents (e.g., MeOH) facilitate acetamide coupling .

  • Catalysts: Camphorsulfonic acid (CSA) and p-toluenesulfonic acid (pTSA) are employed to accelerate key steps like alkyne-carbonyl metathesis .

Cell LineIC₅₀ (μM)Comparison to Standard (Mitoxantrone)Source
HCT-116 (Colon)4.30 ± 0.28More potent than mitoxantrone (4.56 ± 1.24 μM)
MCF-7 (Breast)2.77 ± 0.15Comparable to doxorubicin (2.67 μM)
U-87 (Glioblastoma)28.36 ± 1.20Superior to cisplatin (35.50 μM)

Mechanism of Action

Proposed mechanisms include:

  • Tubulin Inhibition: Disruption of microtubule assembly, akin to triazole derivatives reported in source .

  • Kinase Modulation: Interaction with CDK enzymes or EGFR-TK, as seen in structurally related compounds .

  • Reactive Oxygen Species (ROS) Induction: Methoxy groups may enhance oxidative stress in cancer cells .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • Methoxy Positioning:

    • 7-Methoxy on the quinoline core improves DNA intercalation .

    • 3,4-Dimethoxy on the aniline moiety enhances solubility and target binding .

  • Acetamide Substitution:

    • m-Tolyl groups optimize lipophilicity and cell membrane permeability .

    • Fluorophenyl analogs (e.g., 4-fluorophenyl) show reduced potency compared to m-tolyl .

Comparative Analysis with Analogues

Analog ModificationsActivity TrendSource
Replacement of m-tolyl with 4-fluorophenyl↓ Antiproliferative activity by 30%
Removal of 7-methoxy group↑ IC₅₀ from 2.77 μM to 8.45 μM
Substitution with naphthylacyl↑ Potency against HepG-2 cells

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